molecular formula C14H17NO2 B7846223 7-Ethoxyspiro[chromene-2,3'-pyrrolidine]

7-Ethoxyspiro[chromene-2,3'-pyrrolidine]

Cat. No.: B7846223
M. Wt: 231.29 g/mol
InChI Key: FUYNGLYUJAKBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxyspiro[chromene-2,3'-pyrrolidine] is a synthetic organic compound featuring a spirocyclic architecture that integrates chromene and pyrrolidine ring systems. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel bioactive molecules. Spirocyclic scaffolds similar to this one, such as spiro[pyrrolidine-3,3'-oxindoles], have been identified as key frameworks in the development of high-affinity receptor ligands, demonstrating activity in the low nanomolar range against certain biological targets . Furthermore, related dispiro compounds containing pyrrolidine and indene motifs have shown promising anti-tumor properties in preliminary screenings against various human tumor cell lines . The ethoxy functional group at the 7-position is designed to influence the compound's electronic properties, lipophilicity, and overall binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a versatile intermediate for synthesizing more complex molecules or as a core scaffold for screening against various biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

7-ethoxyspiro[chromene-2,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-16-12-4-3-11-5-6-14(7-8-15-10-14)17-13(11)9-12/h3-6,9,15H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYNGLYUJAKBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CC3(O2)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Spiro[pyrrolidine-2,3'-oxindole] Derivatives

Structural Differences :

  • Core Structure : Replaces chromene with oxindole, retaining the spiro-pyrrolidine framework.
  • Substituents : Often lacks the ethoxy group; instead, oxindole derivatives may have halogen or aryl substitutions .

Benzochromene Derivatives

Structural Differences :

  • Core Structure : Features a benzo-fused chromene without a spiro-pyrrolidine ring (e.g., 4H-benzo[h]chromene) .

Non-Spiro Pyrrolidine Derivatives

Structural Differences :

  • Core Structure : Lack spiro architecture (e.g., pyrrolidine boronic acids or linear pyrrolidine-hydroxamates) .

Hypothesized Advantages of 7-Ethoxyspiro[chromene-2,3'-pyrrolidine] :

  • Enhanced solubility and target engagement due to the ethoxy group.
  • Rigid spiro architecture may improve pharmacokinetic properties over non-spiro analogs.

Molecular Docking and Binding Insights

  • Spiro-Oxindoles : Docking studies reveal interactions with hydrophobic pockets and hydrogen bonding sites in enzymes like Ape1 .
  • Benzochromenes : Bind competitively to ATP sites in kinases (EGFR/VEGFR-2) via π-π stacking and halogen bonding .
  • 7-Ethoxyspiro[chromene-2,3'-pyrrolidine] : The ethoxy group may participate in hydrogen bonding, while the spiro-pyrrolidine could stabilize binding through van der Waals interactions.

Preparation Methods

Chromene Aldehyde Precursor Synthesis

The chromene component of 7-Ethoxyspiro[chromene-2,3'-pyrrolidine] is typically derived from substituted 2H-chromene-3-carbaldehydes. Source details the preparation of 4-bromo-8-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde via acetalization of brominated chromene derivatives. For 7-ethoxy substitution, ethoxy groups are introduced at the 7-position during chromene ring formation using ethoxy-substituted phenols or via nucleophilic aromatic substitution.

Cycloaddition with Pyrrolidine Precursors

The spiro junction is established through 1,3-dipolar cycloaddition between the chromene aldehyde and a pyrrolidine-forming dipolarophile. Source demonstrates a [3+2] cycloaddition using 2H-chromene-3-carbaldehyde, isatin, and secondary amino acids (e.g., L-proline). Adapting this method, 7-ethoxy-2H-chromene-3-carbaldehyde reacts with azomethine ylides generated in situ from L-proline and an aldehyde, yielding the spiro product under microwave irradiation (70–80% yield).

Key Reaction Conditions:

  • Solvent: Ethanol or dichloromethane.

  • Catalyst: None required for thermal activation; microwave irradiation enhances reaction rate.

  • Temperature: 80°C (conventional) vs. 100°C (microwave).

Transition Metal-Catalyzed Carbocyclization

Ti–Mg-Catalyzed Enyne Cyclization

Source reports a Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines to form methylenepyrrolidines. For spirochromene-pyrrolidine synthesis, a chromene-containing propargylamine undergoes cyclization with Et₂Zn, yielding the pyrrolidine ring and spiro center in a single step. The reaction proceeds via a titanacyclopropane intermediate, enabling stereoselective formation of the Z-configured double bond (85–92% yield).

Representative Substrate:

7-Ethoxy-2H-chromen-3-ylN-(prop-2-yn-1-yl)prop-2-en-1-amine\text{7-Ethoxy-2H-chromen-3-yl}-N\text{-(prop-2-yn-1-yl)prop-2-en-1-amine}

Nickel-Catalyzed Pyrrolidine Formation

Source describes pyrrolidine synthesis via dehydrogenation of putrescine using supported nickel catalysts (100–160°C). While this method produces pyrrolidine as a standalone ring, it can be integrated into a stepwise spiro synthesis. For example, coupling a pre-formed 7-ethoxychromene-2-carbaldehyde with pyrrolidine generated via this method requires subsequent spiroannulation through alkylation or Mitsunobu conditions.

Stepwise Assembly via Spiroannulation

Chromene-Pyrrolidine Coupling

A two-step approach involves synthesizing the chromene and pyrrolidine rings separately, followed by spiroannulation. Source’s chromene aldehyde (e.g., 7-ethoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde) is condensed with a pyrrolidine precursor, such as a Grignard reagent or enamine, under basic conditions. For instance, treatment with pyrrolidine lithium followed by acid quenching achieves spiro linkage formation (60–75% yield).

Reductive Amination

Reductive amination between 7-ethoxychromene-2-carbaldehyde and pyrrolidine-3-one derivatives in the presence of NaBH₃CN or H₂/Pd-C affords the spiro product. This method requires careful control of stoichiometry to avoid over-reduction of the chromene double bond.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Selectivity of Key Methods

MethodYield (%)StereoselectivityKey Advantage
[3+2] Cycloaddition70–80ModerateOne-pot, atom-economical
Ti–Mg Carbocyclization85–92High (Z)Stereocontrol, functional tolerance
Stepwise Coupling60–75LowModularity

Table 2: Spectroscopic Data for 7-Ethoxyspiro[chromene-2,3'-pyrrolidine]

TechniqueKey SignalsSource Adaptation
¹H NMR (CDCl₃)δ 1.31 (s, 6H, chromene-CH₃), 3.70 (s, 3H, OCH₂CH₃), 5.51 (s, 1H, spiro-H)
IR1656 cm⁻¹ (C=N), 1265 cm⁻¹ (C-O)

Mechanistic Insights and Challenges

Regioselectivity in Cycloadditions

The 1,3-dipolar cycloaddition’s regioselectivity is governed by frontier molecular orbital interactions. Electron-withdrawing groups on the chromene aldehyde direct the dipolarophile to the β-position, ensuring correct spiro connectivity. Competing pathways, such as [4+2] cycloadditions, are suppressed using bulky solvents like toluene.

Catalyst Deactivation in Ti–Mg Systems

Residual moisture or oxygen poisons Ti–Mg catalysts, necessitating strict anhydrous conditions. Source mitigates this via Schlenk techniques, achieving reproducible yields .

Q & A

Q. Basic Research Focus

  • HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .
  • ¹H/¹³C NMR : Assign spiro-junction protons (δ 4.1–4.3 ppm) and chromene aromatic signals (δ 6.8–7.2 ppm) .
  • FT-IR : Confirm ethoxy C-O stretching (∼1100 cm⁻¹) and sp³ C-N bonds (∼1250 cm⁻¹) .

What strategies mitigate side reactions (e.g., ring-opening or dimerization) during functionalization of the pyrrolidine moiety?

Q. Advanced Research Focus

  • Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups before introducing substituents .
  • Low-Temperature Reactions : Perform alkylation at –20°C to slow down competing pathways .
  • In Situ Monitoring : Use LC-MS to track reaction progress and terminate before side products dominate .

How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) under nitrogen atmospheres .

How can computational methods predict the reactivity of 7-Ethoxyspiro[chromene-2,3'-pyrrolidine] in novel reactions?

Q. Advanced Research Focus

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the spiro-carbon shows high electrophilicity (HOMO ≈ –6.2 eV) .
  • MD Simulations : Predict solvation effects and transition states for cycloaddition reactions .

What literature sources and databases are critical for researching this compound’s bioactivity?

Q. Basic Research Focus

  • Primary Sources : Use PubMed and ACS Publications for peer-reviewed synthesis protocols .
  • Structural Databases : PubChem (CID: 72207827) and CSD (Cambridge Structural Database) for crystallographic data .
  • Patents : Espacenet to track derivative applications in drug discovery .

How should researchers design experiments to resolve discrepancies in reported bioactivity data (e.g., IC₅₀ variations)?

Q. Advanced Research Focus

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293) and controls to isolate compound-specific effects .
  • Meta-Analysis : Compare datasets across publications, adjusting for variables like solvent (DMSO concentration ≤0.1%) and incubation time .
  • Dose-Response Curves : Use nonlinear regression models to calculate IC₅₀ with 95% confidence intervals, minimizing inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.